REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:6][CH2:7][O:8][C:9](=[O:10])[CH2:11][P:12]([O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])=[O:19].[F:20][c:21]1[cH:22][cH:23][c:24]([C:27](=[O:28])[CH3:29])[cH:25][cH:26]1.[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[CH3:6][CH2:7][O:8][C:9](=[O:10])[CH:11]=[CH:27][c:24]1[cH:23][cH:22][c:21]([F:20])[cH:26][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |